2-Ethylpyrimidin-4-amine

Synthetic Chemistry Heterocycle Amination Process Optimization

Standard 2-alkylpyrimidin-4-amine scaffolds often fail to balance yield and target selectivity, leading to wasted resources. This compound resolves that with a 30% synthetic yield (vs. 10% for 2-methyl), a 430 nM Ki for IMPDH2, and >11-fold selectivity over GMPR2-enabling clean target validation. • 98% purity grade minimizes side reactions in complex syntheses. • cLogP 1.05 supports oral bioavailability in lead optimization. • Reproducible batch quality from controlled manufacturing.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 10491-77-7
Cat. No. B080800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrimidin-4-amine
CAS10491-77-7
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=N1)N
InChIInChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9)
InChIKeyFFXFDLYVAUDTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrimidin-4-amine Overview


2-Ethylpyrimidin-4-amine (CAS 10491-77-7) is a heterocyclic organic compound belonging to the aminopyrimidine class, featuring a pyrimidine core substituted with an ethyl group at the C2 position and a primary amine at the C4 position . It is widely utilized as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of small-molecule kinase inhibitors and enzyme-targeted probes [1]. Its unique substitution pattern modulates both lipophilicity and steric bulk, influencing reactivity, binding affinity, and selectivity profiles in drug discovery programs .

Reported higher synthetic yield vs. 2-methyl analog under amination conditions
IMPDH2-selective probe development (reported selectivity context)
Balanced lipophilicity profile for medicinal chemistry lead optimization

Irreplaceability of 2-Ethylpyrimidin-4-amine


The 2-alkyl substituent on the pyrimidin-4-amine core profoundly impacts both synthetic yield and biological activity. Simple replacement with a 2-methyl analog can lead to a threefold reduction in synthetic efficiency, while larger alkyl groups may alter physicochemical properties and target engagement. Furthermore, in vitro inhibition data reveal that subtle changes in the 2-alkyl group can shift selectivity between closely related enzyme isoforms (e.g., IMPDH2 vs. GMPR2) [1]. Therefore, direct substitution without rigorous revalidation risks compromised synthetic success, altered pharmacokinetic parameters, and irreproducible biological results.

2-Methyl analog

May shift synthetic efficiency lower; reported yield differences require re-evaluation

Alkyl chain variation

Can alter enzyme isoform selectivity profile (e.g., IMPDH2 vs GMPR2), limiting direct substitution

Larger alkyl groups

May affect lipophilicity and target engagement; physicochemical parameters should be re-verified

2-Ethylpyrimidin-4-amine Quantitative Differentiation


Synthetic Yield vs. 2-Methyl Analog

In a direct comparative study of 2-alkylpyrimidine amination using potassium amide/liquid ammonia/potassium permanganate, the yield of 2-ethylpyrimidin-4-amine was 30%, which is a threefold increase over the 10% yield achieved for the 2-methyl analog under identical conditions . This significant difference in synthetic efficiency can substantially impact cost and feasibility during scale-up.

Synthetic Yield
Head-to-head
30% vs. 10% (3-fold increase)
Supports scale-up feasibility assessment
Reported under specific amination conditions
Synthetic Chemistry Heterocycle Amination Process Optimization

Selective IMPDH2 Inhibition

2-Ethylpyrimidin-4-amine exhibits a Ki of 430 nM against human IMPDH2 when IMP is the substrate, but shows no significant inhibition (>5 µM) against human GMPR2 under identical assay conditions [1]. This isoform selectivity profile is distinct from other 2-alkyl analogs and provides a valuable tool for probing the IMPDH pathway without confounding GMPR2 activity.

IMPDH2 Ki
Class-level
430 nM (IMPDH2) / >5,000 nM (GMPR2)
Supports IMPDH2 pathway probe selectivity
Isoform selectivity context; requires validation
Enzymology Drug Discovery Selectivity Profiling

Lipophilicity vs. Pyrimidin-4-amine

The presence of the 2-ethyl group elevates the calculated LogP (cLogP) of 2-ethylpyrimidin-4-amine to 1.05, compared to a cLogP of approximately -0.18 for unsubstituted pyrimidin-4-amine [1]. This 1.23 LogP unit increase represents a significant enhancement in lipophilicity, which can improve membrane permeability and oral bioavailability in drug candidates.

Lipophilicity (cLogP)
Class-level
cLogP 1.05 vs. -0.18 (Δ+1.23)
Supports permeability optimization context
Calculated value; experimental verification needed
Physicochemical Properties ADME Medicinal Chemistry

Commercial Purity Comparison

Multiple suppliers offer 2-ethylpyrimidin-4-amine with differing purity specifications. Leyan guarantees a minimum purity of 98% (typical batch values may be higher) , whereas Fluorochem lists a minimum purity of 95% . This 3% absolute purity difference can be critical for applications requiring high precision, such as biophysical assays or as a starting material in multi-step syntheses where impurities can accumulate.

Purity Specification
Data to verify
≥98% (Leyan) vs. ≥95% (Fluorochem)
May reduce interference risk in sensitive assays
Supplier specification; lot-specific review advised
Quality Control Procurement Reproducibility

2-Ethylpyrimidin-4-amine Applications


IMPDH2 Probe Development

Leverage the compound's 430 nM Ki against IMPDH2 and its >5 µM Ki against GMPR2 to develop selective chemical probes for studying purine nucleotide metabolism. This selectivity window (>11-fold) reduces confounding effects in cellular assays, enabling more robust target validation studies [1].

Kinase Inhibitor Scaffold

Use 2-ethylpyrimidin-4-amine as a privileged scaffold for designing kinase inhibitors. Its cLogP of 1.05 provides a balanced lipophilic profile suitable for oral bioavailability, while the 30% synthetic yield (vs. 10% for 2-methyl) ensures cost-effective scale-up for SAR campaigns [1].

High-Purity Starting Material

Select the 98% purity grade (Leyan) for critical synthetic steps where trace impurities could catalyze side reactions or poison catalysts. The higher purity specification (vs. 95%) translates to fewer purification steps and higher overall yields in complex molecule construction .

Application
Selection Property
Validation Focus
IMPDH2 probe development
IMPDH2 isoform selectivity profile
IMPDH2 pathway engagement assays
Kinase inhibitor scaffold
Substituted pyrimidine core with balanced lipophilicity
Kinase panel selectivity screening
High-purity starting material
High-purity specification for sensitive syntheses
Impurity profiling and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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